molecular formula C13H14F3N3 B15211808 1-Methyl-3-propyl-5-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazole CAS No. 915303-69-4

1-Methyl-3-propyl-5-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazole

Cat. No.: B15211808
CAS No.: 915303-69-4
M. Wt: 269.27 g/mol
InChI Key: YTXYGIQWNYHERH-UHFFFAOYSA-N
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Description

1-Methyl-3-propyl-5-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazole ( 915303-69-4) is a high-purity chemical reagent of significant interest in medicinal chemistry and agrochemical research. This compound features the 1,2,4-triazole scaffold, a privileged structure in drug discovery known for its metabolic stability, hydrogen-bonding capacity, and ability to act as a bioisostere for amides and esters . The molecular structure integrates a propyl chain and a lipophilic 4-(trifluoromethyl)phenyl group, modifications that can finely tune the compound's physicochemical properties and biological activity. The 1,2,4-triazole nucleus is a cornerstone of numerous commercial fungicides and pharmaceuticals. Its primary, well-characterized mechanism of action in antifungal applications is the inhibition of the cytochrome P450-dependent enzyme lanosterol 14α-demethylase (CYP51) . This inhibition disrupts the biosynthesis of ergosterol, an essential component of the fungal cell membrane, leading to impaired membrane function and cell death . Consequently, this compound serves as a valuable reference standard and a key synthetic intermediate for developing novel broad-spectrum triazole-based antifungals, particularly to address emerging drug resistance in pathogenic fungi . Beyond its direct antifungal potential, this chemical serves as a versatile building block in constructing complex molecules. Researchers utilize it in structure-activity relationship (SAR) studies to explore new bioactive agents, including anticancer and anti-inflammatory compounds . The propyl and trifluoromethyl substituents make it an ideal candidate for further chemical modifications, such as amidation or the creation of hybrid molecules through conjugation with other pharmacophores . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can access detailed specifications, including the molecular formula (C13H14F3N3), molecular weight (269.27), and a provided SMILES code (FC(C1=CC=C(C2=NC(CCC)=NN2C)C=C1)(F)F) for their experimental and computational work .

Properties

CAS No.

915303-69-4

Molecular Formula

C13H14F3N3

Molecular Weight

269.27 g/mol

IUPAC Name

1-methyl-3-propyl-5-[4-(trifluoromethyl)phenyl]-1,2,4-triazole

InChI

InChI=1S/C13H14F3N3/c1-3-4-11-17-12(19(2)18-11)9-5-7-10(8-6-9)13(14,15)16/h5-8H,3-4H2,1-2H3

InChI Key

YTXYGIQWNYHERH-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN(C(=N1)C2=CC=C(C=C2)C(F)(F)F)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-propyl-5-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-(trifluoromethyl)benzaldehyde with propylhydrazine to form a hydrazone intermediate. This intermediate is then cyclized using methyl isocyanate under acidic conditions to yield the desired triazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-propyl-5-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using reagents like sodium methoxide.

Major Products

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted triazoles with different functional groups.

Scientific Research Applications

1-Methyl-3-propyl-5-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific properties, such as in the production of organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 1-Methyl-3-propyl-5-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances its ability to penetrate biological membranes, allowing it to reach intracellular targets. It may inhibit specific enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Triazole Derivatives

Substituent Effects on Physicochemical Properties

Triazole derivatives exhibit diverse properties based on substituent type and position. Below is a comparative analysis of key analogs:

Compound Substituents Molecular Weight Key Properties/Applications Reference
1-Methyl-3-propyl-5-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazole 1-Me, 3-Pr, 5-(4-CF₃Ph) ~269.27 High lipophilicity; potential pesticidal/drug use
1-[2-Fluoro-4-methyl-5-(CF₃CH₂S(O))Ph]-5-amino-3-CF₃-1H-1,2,4-triazole (Pesticide) 5-NH₂, 3-CF₃, 1-(fluorophenyl-sulfinyl) Potent pesticidal activity
1-(4-ClPh)-3-propynyloxy-5-[2-CF₃Ph]-1H-1,2,4-triazole 1-(4-ClPh), 3-propynyloxy, 5-(2-CF₃Ph) 377.75 Enhanced reactivity due to alkynyl group
3-[[Morpholino]methyl]-1H-1,2,4-triazol-5(4H)-one (Aprepitant analog) Complex morpholino and fluorophenyl substituents Antiemetic drug (neurokinin-1 antagonist)

Key Observations:

  • Lipophilicity: The trifluoromethyl group in all analogs increases hydrophobicity, improving membrane permeability . However, the propyl chain in the target compound may reduce solubility compared to smaller substituents (e.g., methyl or amino groups) .
  • Biological Activity: Amino or morpholino substituents (e.g., ) correlate with specific receptor interactions, whereas the target compound’s propyl group may prioritize non-polar interactions.

Critical Analysis of Structural Advantages and Limitations

  • Advantages of Target Compound:
    • Metabolic Stability : The CF₃ group resists oxidative degradation.
    • Tunability : Propyl and methyl groups offer sites for further functionalization.
  • Limitations: Solubility: Larger alkyl chains may necessitate formulation adjustments for bioavailability.

Q & A

What are the standard synthetic routes for 1-Methyl-3-propyl-5-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazole, and how can reaction conditions be optimized for yield and purity?

Level: Basic
Methodological Answer:
The synthesis typically involves cyclocondensation of hydrazine derivatives with carbonyl intermediates. For example:

  • Step 1: React ethyl N-(acyl)acetamidate with substituted phenylhydrazine in the presence of triethylamine (as a base) in a polar aprotic solvent (e.g., CH₃CN) at reflux .
  • Step 2: Optimize yield by controlling stoichiometry (e.g., 1:1.1 molar ratio of amidate to hydrazine) and reaction time (12–24 hours). Purity is enhanced via column chromatography using silica gel and ethyl acetate/hexane gradients.
  • Alternative Route: Click chemistry via copper-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective triazole formation .

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